N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a benzofuran ring system, which is a fused aromatic ring containing both benzene and furan moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or the oxidative cyclization of o-alkynylphenols.
Introduction of the Propan-2-yl Group: The propan-2-yl group can be introduced via Friedel-Crafts alkylation using propan-2-yl halides in the presence of a Lewis acid catalyst.
Amidation: The final step involves the amidation of the intermediate with 2-methylpropanoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Benzofuran-2,3-dione derivatives.
Reduction: Dihydrobenzofuran derivatives.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain signaling pathways involved in cancer cell proliferation, such as the MAPK and Akt/mTOR pathways . This inhibition leads to cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1-(1-benzofuran-2-yl)propan-2-amine: A related compound with similar structural features but different functional groups.
2-(2-aminopropyl)benzofuran: Another benzofuran derivative with potential biological activities.
Uniqueness
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a promising candidate for further research and development in various fields.
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide is a compound belonging to the class of benzofuran derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a benzofuran ring system, which is a fused aromatic structure that contributes to its biological properties. The compound's IUPAC name reflects its complex structure, which includes a propan-2-yl group and an amide functional group.
Key Properties
Property | Value |
---|---|
Molecular Formula | C15H19NO2 |
Molecular Weight | 247.32 g/mol |
Density | 1.1 ± 0.1 g/cm³ |
Boiling Point | 277.1 ± 5 °C |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Notably, it has been shown to inhibit the MAPK and Akt/mTOR pathways, which are crucial in regulating cell proliferation and survival.
Potential Biological Activities
- Anticancer Activity : Research indicates that this compound may inhibit cancer cell proliferation through its action on key signaling pathways associated with tumor growth.
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, making it a candidate for further exploration in infectious disease treatment.
- Neuroprotective Effects : Related benzofuran derivatives have demonstrated neuroprotective and antioxidant activities, indicating a possible protective role against neurodegenerative conditions.
Research Findings
Several studies have investigated the biological activities of benzofuran derivatives, providing insights into the potential applications of this compound.
Case Study: Neuroprotective Effects
A study synthesized various benzofuran derivatives to evaluate their neuroprotective effects against NMDA-induced excitotoxicity in cultured rat cortical neurons. Among these derivatives, compounds with specific substitutions exhibited significant protection against neuronal damage, suggesting that similar structural modifications in this compound may enhance its neuroprotective properties .
Anticancer Activity Assessment
Research has shown that certain benzofuran compounds can induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels and activating caspases . This mechanism may also be applicable to this compound, warranting further investigation into its apoptotic potential.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.
Compound | Biological Activity | Unique Features |
---|---|---|
1-(1-benzofuran-2-yl)propan-2-amine | Antidepressant effects | Lacks amide functionality |
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide | Neuroprotective and antioxidant | Exhibits significant neuroprotective action |
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-2-methylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-10(2)15(17)16-11(3)8-13-9-12-6-4-5-7-14(12)18-13/h4-7,9-11H,8H2,1-3H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHXNBALUNLBFNI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)CC1=CC2=CC=CC=C2O1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.